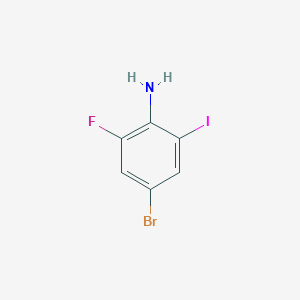

4-Bromo-2-fluoro-6-yodoanilina

Descripción general

Descripción

4-Bromo-2-fluoro-6-iodoaniline is a useful research compound. Its molecular formula is C6H4BrFIN and its molecular weight is 315.91 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Bromo-2-fluoro-6-iodoaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-fluoro-6-iodoaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Derivados de Quinolona: La 4-Bromo-2-fluoro-6-yodoanilina sirve como un bloque de construcción valioso para sintetizar derivados de quinolona. Las quinolonas son una clase de antibióticos utilizados para tratar infecciones bacterianas. Los investigadores pueden modificar la estructura de las quinolonas incorporando este compuesto, potencialmente mejorando su eficacia o reduciendo los efectos secundarios .

- Síntesis de Indol: Los indoles son compuestos heterocíclicos importantes que se encuentran en varios productos naturales y productos farmacéuticos. Los investigadores han utilizado la this compound como material de partida para preparar indoles 2,3,5-trisustituidos. Estos indoles exhiben diversas actividades biológicas y son relevantes en el descubrimiento de fármacos .

- Síntesis de Sulfonamida Unida a Resina: Este compuesto se ha utilizado en la síntesis de sulfonamidas unidas a resina. Estas sulfonamidas se pueden inmovilizar en soportes sólidos (como resinas) y utilizar en química combinatoria o cribado de alto rendimiento. Los investigadores exploran su potencial como inhibidores enzimáticos, ligandos de receptores o catalizadores .

- Etiquetado e Imagen de Proteínas: Los investigadores pueden usar this compound como una sonda química para etiquetar proteínas. Al unir una etiqueta fluorescente o radiactiva a este compuesto, pueden rastrear la localización, interacciones y dinámica de la proteína dentro de las células o tejidos .

- Sistemas Aromáticos Halogenados: La presencia de átomos de yodo y flúor en este compuesto puede influir en sus propiedades electrónicas. Los investigadores investigan sus espectros de absorción y emisión, así como su posible uso en diodos emisores de luz orgánica (OLED) u otros dispositivos optoelectrónicos .

- Monitoreo Ambiental: Dado su contenido de halógeno, la this compound podría utilizarse como trazador o marcador en estudios ambientales. Los investigadores podrían rastrear su destino en el suelo, el agua o el aire para comprender los procesos de transporte o evaluar los niveles de contaminación .

Química Medicinal y Desarrollo de Fármacos

Síntesis Orgánica

Ciencia de Materiales

Estudios Biológicos

Fotofísica y Optoelectrónica

Química Ambiental

Mecanismo De Acción

Mode of Action

It’s known that anilines can undergo various chemical reactions, including nucleophilic substitution . The presence of bromo, fluoro, and iodo substituents on the aniline ring may influence its reactivity and interaction with its targets.

Biochemical Pathways

4-Bromo-2-fluoro-6-iodoaniline is used in the synthesis of a resin-bound sulfonamide, which serves as a starting material for the preparation of 2,3,5-trisubstituted indoles . Indoles are key structures in many natural products and pharmaceuticals, indicating that 4-Bromo-2-fluoro-6-iodoaniline may indirectly influence various biochemical pathways through its role in indole synthesis.

Pharmacokinetics

It’s noted that the compound has high gastrointestinal absorption and is blood-brain barrier permeant . These properties suggest that the compound may have good bioavailability, allowing it to reach its targets effectively.

Action Environment

The action of 4-Bromo-2-fluoro-6-iodoaniline can be influenced by various environmental factors. For instance, the compound should be handled carefully to avoid generating dust and contact with skin and eyes . Moreover, the compound’s reactivity and stability may be affected by factors such as temperature, pH, and the presence of other chemicals.

Propiedades

IUPAC Name |

4-bromo-2-fluoro-6-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFIN/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEVNAVSJFOFMKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B1528269.png)

![5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione hydrochloride](/img/structure/B1528279.png)

![2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride](/img/structure/B1528284.png)